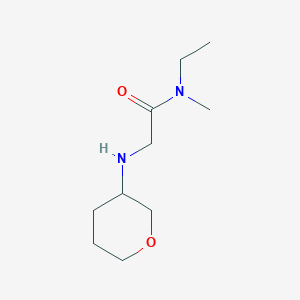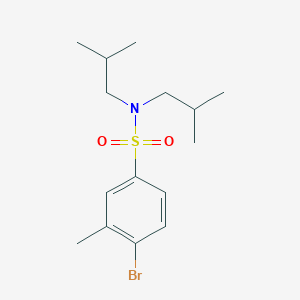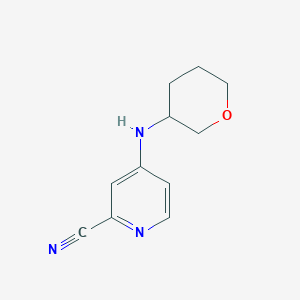
4-(Oxan-3-ylamino)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxan-3-ylamino)pyridine-2-carbonitrile, also known as OAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 4-(Oxan-3-ylamino)pyridine-2-carbonitrile is not yet fully understood. However, it has been proposed that this compound inhibits the activity of enzymes such as HIV reverse transcriptase and DNA polymerase by binding to their active sites. This leads to the inhibition of viral replication and cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity and high selectivity towards cancer cells. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to inhibit the growth of fungi and bacteria, indicating its potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(Oxan-3-ylamino)pyridine-2-carbonitrile in lab experiments is its high purity and yield. This compound is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using this compound is its high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 4-(Oxan-3-ylamino)pyridine-2-carbonitrile. One potential direction is the development of this compound-based antiviral drugs for the treatment of HIV and other viral infections. Another direction is the exploration of this compound's potential as an antimicrobial agent for the treatment of fungal and bacterial infections. Additionally, further research could be conducted to understand the mechanism of action of this compound and its potential applications in other fields such as material science.
Synthesemethoden
The synthesis of 4-(Oxan-3-ylamino)pyridine-2-carbonitrile involves the reaction of 4-bromo-2-cyanopyridine with 3-hydroxytetrahydrofuran in the presence of a base such as potassium carbonate. The reaction leads to the formation of this compound, which can be purified by column chromatography. This method has been reported to yield this compound in high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-(Oxan-3-ylamino)pyridine-2-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been found to be a potent inhibitor of human immunodeficiency virus (HIV) reverse transcriptase, which makes it a potential candidate for the development of antiviral drugs.
Eigenschaften
IUPAC Name |
4-(oxan-3-ylamino)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-7-11-6-9(3-4-13-11)14-10-2-1-5-15-8-10/h3-4,6,10H,1-2,5,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEJIWCOXJAPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)

![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)
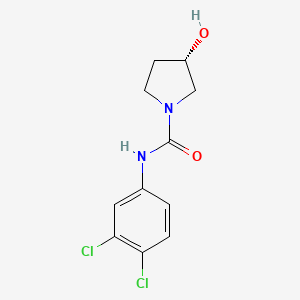
![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)

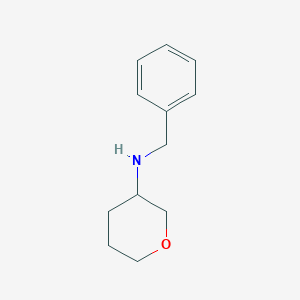
![N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]butanamide](/img/structure/B7570366.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7570367.png)
![N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide](/img/structure/B7570372.png)
